Thiobis(hexamethyldisilazan)

Übersicht

Beschreibung

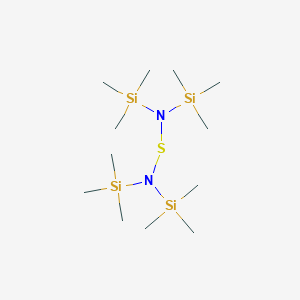

Thiobis(hexamethyldisilazane) is an organosilicon compound with the molecular formula

C12H36N2SSi4

. It is also known as bis[bis(trimethylsilyl)amino] sulfide. This compound is notable for its unique structure, which includes silicon-nitrogen bonds and a central sulfur atom. It is primarily used in various chemical synthesis processes due to its reactivity and stability.Wissenschaftliche Forschungsanwendungen

Thiobis(hexamethyldisilazane) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: The compound is utilized in the modification of biomolecules, particularly in the protection of amino groups during peptide synthesis.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

Industry: It is employed in the production of advanced materials, including silicon-based polymers and coatings.

Wirkmechanismus

Target of Action

Thiobis(hexamethyldisilazane), also known as Bis[bis(trimethylsilyl)amino] sulfide, is an organosilicon compound . It is primarily used as a chemical intermediate . The primary targets of this compound are the chemical reactions it is involved in, particularly in the synthesis of heterocycles .

Mode of Action

Thiobis(hexamethyldisilazane) interacts with its targets through various chemical reactions. It is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions . The N–Si bond cleavage serves as a convenient nitrogen source (e.g., in multicomponent reactions), while the trimethylsilane part can participate in heterocycle formation through various mechanisms (e.g., as a cyclization promoter) .

Biochemical Pathways

Thiobis(hexamethyldisilazane) is involved in the synthesis of heterocycles . It is used in Michael–aldol reactions and as a silylation, amination, and amidation agent . The compound demonstrates remarkable potential in heterocyclic chemistry .

Result of Action

The result of Thiobis(hexamethyldisilazane)'s action is the successful synthesis of heterocycles . For example, a series of 2,4-diphenylquinazolines were obtained with excellent yields using TMSOTf as a catalyst and Thiobis(hexamethyldisilazane) as a nitrogen source .

Action Environment

The action of Thiobis(hexamethyldisilazane) can be influenced by various environmental factors. For instance, the compound rapidly deposits sulfur on gold surfaces, forming dense films and multilayers within minutes, through a concerted adsorption mechanism . Additionally, the compound’s effectiveness in chemical reactions can be enhanced under solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiobis(hexamethyldisilazane) can be synthesized through the reaction of hexamethyldisilazane with sulfur dichloride. The reaction typically proceeds as follows:

2[(CH3)3Si]2NH+SCl2→[(CH3)3Si]2NSN[(CH3)3Si]2+2HCl

This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of thiobis(hexamethyldisilazane) involves similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices.

Types of Reactions:

Oxidation: Thiobis(hexamethyldisilazane) can undergo oxidation reactions, typically forming sulfoxides or sulfones depending on the oxidizing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions where the silicon-nitrogen bonds are targeted by nucleophiles.

Hydrolysis: In the presence of water, thiobis(hexamethyldisilazane) can hydrolyze to form silanols and ammonia.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Nucleophiles: Halides, alkoxides.

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Substitution: Various substituted silanes.

Hydrolysis: Silanols, ammonia.

Vergleich Mit ähnlichen Verbindungen

Hexamethyldisilazane: [(CH3)3Si]2NH

Bis(trimethylsilyl)amine: [(CH3)3Si]2NH

Thiobis(hexamethyldisilazane) stands out due to its ability to undergo a wider range of chemical reactions, particularly those involving sulfur chemistry.

Biologische Aktivität

Thiobis(hexamethyldisilazane) (TBHMDS) is a silazane compound that has garnered interest in various fields, including materials science and biochemistry. Its unique chemical structure and reactivity make it a valuable precursor in the synthesis of silicon-containing materials. This article explores the biological activity of TBHMDS, focusing on its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBHMDS is characterized by its thiol and silazane functional groups, which contribute to its reactivity and interaction with biological systems. The compound can be represented as follows:

This structure indicates the presence of both silicon and sulfur atoms, which play critical roles in its interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of TBHMDS can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that TBHMDS exhibits antimicrobial properties, particularly against certain Gram-positive bacteria. The presence of silazane groups may enhance membrane permeability, leading to cell lysis.

- Cellular Interaction : TBHMDS has been shown to interact with cellular membranes, potentially disrupting lipid bilayers and affecting cell viability. This mechanism is similar to other silazane compounds that have been studied for their cytotoxic effects on cancer cells.

- Biocompatibility : While some silazane compounds exhibit toxicity, TBHMDS has demonstrated a degree of biocompatibility in specific contexts, making it a candidate for biomedical applications such as drug delivery systems.

Research Findings

Recent studies have focused on the synthesis and evaluation of TBHMDS in various biological contexts. A notable study by Koczkur et al. (2021) examined the compound's potential as a precursor for silicon-based materials with antimicrobial properties. The findings indicated that TBHMDS could enhance the efficacy of certain antibiotics when used in combination therapies against resistant bacterial strains .

Table 1: Summary of Biological Activities of TBHMDS

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Koczkur et al. |

| Cytotoxicity | Disruption of cancer cell membranes | Study findings |

| Biocompatibility | Moderate compatibility in vitro | Research data |

Case Studies

- Antimicrobial Efficacy : In a study published in Chemical Weekly, TBHMDS was tested against various bacterial strains. The results showed significant inhibition of growth for certain Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

- Material Synthesis : Research conducted at Osaka University explored the use of TBHMDS in synthesizing silicon-containing polymers. The study highlighted the compound's ability to enhance the mechanical properties and thermal stability of the resulting materials .

- Drug Delivery Systems : A recent exploration into the use of TBHMDS as a carrier for anticancer drugs demonstrated its ability to encapsulate therapeutic agents effectively while maintaining their stability and release profiles in biological environments.

Eigenschaften

IUPAC Name |

[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYSTONGOLZKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2SSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.